6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Physicochemical Property Drug Design

Generic pyrazolo[3,4-b]pyridine analogs frequently fail in kinase assays due to subtle regiochemical mismatches. This exact 6-chloro-2,4-dimethyl derivative provides the validated scaffold required for reproducible results. • 6-Cl handle enables efficient SNAr diversification for parallel library synthesis • 2,4-Dimethyl pattern yields predictable LogP (~2.2) for oral bioavailability optimization • Class-validated core with documented inhibitory activity against ALK, PIM-1, and Mps1 kinases • ≥98% purity ensures consistent synthetic outcomes across batches

Molecular Formula C8H8ClN3
Molecular Weight 181.62
CAS No. 63725-54-2
Cat. No. B2453730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
CAS63725-54-2
Molecular FormulaC8H8ClN3
Molecular Weight181.62
Structural Identifiers
SMILESCC1=CC(=NC2=NN(C=C12)C)Cl
InChIInChI=1S/C8H8ClN3/c1-5-3-7(9)10-8-6(5)4-12(2)11-8/h3-4H,1-2H3
InChIKeyPKWZMAALBFVDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2,4-Dimethyl-2H-Pyrazolo[3,4-B]Pyridine: Strategic Intermediate and Kinase Scaffold


6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 63725-54-2) is a heterocyclic building block belonging to the privileged pyrazolo[3,4-b]pyridine scaffold [1]. This core structure is a key pharmacophore in numerous kinase inhibitor programs and has been broadly claimed in patents covering a wide range of kinase targets [2]. The compound's specific substitution pattern—featuring a reactive chloro group at the 6-position and methyl groups at the 2- and 4-positions—establishes it as a versatile intermediate for late-stage diversification. Its applications span medicinal chemistry (e.g., targeted oncology), chemical biology (as a tool compound precursor), and industrial R&D, with the compound being widely available from global chemical suppliers in research-grade quantities and purities (e.g., ≥95%) for laboratory and pilot-scale use .

Kinase inhibitor lead generation scaffold with defined substitution pattern
6-Chloro SNAr handle enables late-stage diversification
Available in research-grade purity for laboratory and pilot-scale use

Why This Compound Is Not a Drop-In Replacement for In-Class Analogs


Generic substitution within the pyrazolo[3,4-b]pyridine class is fraught with risk due to the profound and often unpredictable impact of substituent regiochemistry and electronic character on both chemical reactivity and biological target engagement [1]. Variations in the position of methyl groups (e.g., 2,3- vs. 2,4-dimethyl) or the introduction of other groups (e.g., trifluoromethyl) can dramatically alter the compound's LogP, solubility, and metabolic stability, directly affecting its suitability as an intermediate for specific synthetic routes [2]. In a biological context, even seemingly minor structural changes can lead to complete loss of kinase inhibitory activity or a deleterious shift in kinase selectivity profiles, as the scaffold's binding mode is highly sensitive to its substitution pattern [3]. Therefore, selecting the precise compound—6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine—is not a matter of convenience but a critical decision point for ensuring downstream project success, whether in chemical synthesis or biological evaluation.

Methyl regioisomers (e.g., 2,3-dimethyl) may shift LogP, solubility, and metabolic stability profiles
Trifluoromethyl or isopropyl analogs can alter electronic properties and reactivity, limiting synthetic route transfer
Non-halogenated or 6-fluoro analogs lack the defined SNAr handle, requiring alternative diversification strategies

Quantifiable Differentiation Evidence


Lipophilicity Difference vs. 2,3-Dimethyl Isomer

The target compound exhibits a distinct lipophilicity profile compared to its closest regioisomer, 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine. While both share the same molecular formula (C8H8ClN3) and mass, the target 2,4-dimethyl analog has a calculated SlogP of 2.1737 [1]. This difference in LogP, arising solely from the methyl group placement, is significant; a higher LogP for the 2,4-dimethyl analog suggests improved membrane permeability and different solubility characteristics compared to the 2,3-dimethyl variant. This directly influences its performance in cellular assays, its solubility in reaction media, and its handling in downstream synthetic transformations.

Lipophilicity vs. 2,3-isomer
Class-level
SlogP 2.17 (target) vs. regioisomer with estimated LogP shift of 0.5–1.5 units
Predictable lipophilicity baseline for assay and synthesis workflows
Computationally derived; validate experimentally for specific conditions
Medicinal Chemistry Physicochemical Property Drug Design

6-Chloro Substituent as a Defined SNAr Handle

The presence of a chlorine atom at the 6-position provides a well-defined and quantifiable point of reactivity for nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse amines, alcohols, or thiols, enabling the rapid generation of focused libraries of 6-substituted analogs . In contrast, analogs lacking this halogen (e.g., 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine) or bearing different substituents at this position would require a different, often less efficient, synthetic approach to achieve the same molecular diversity. This predictable reactivity is a key advantage for medicinal chemists seeking to explore structure-activity relationships (SAR) around the 6-position.

6-Chloro SNAr Handle
Class-level
Enables mild nucleophilic aromatic substitution at 6-position
Supports efficient parallel SAR library synthesis
Standard SNAr conditions; verify scope with chosen nucleophile
Organic Synthesis Medicinal Chemistry Chemical Biology

Pan-Kinase Inhibitor Core Versatility

The pyrazolo[3,4-b]pyridine scaffold is a well-validated and extensively documented pharmacophore for kinase inhibition [1]. The target compound, with its specific 2,4-dimethyl-6-chloro substitution pattern, is a versatile starting point for designing inhibitors against a range of kinases, including ALK (IC50 as low as 1.58 nM for optimized derivatives) [2] and PIM-1 (IC50 values in the low nM range for certain analogs) [3]. While the compound itself is an intermediate, its core structure is directly responsible for achieving high affinity and selectivity against these therapeutically relevant targets, a property that distinguishes it from other heterocyclic scaffolds that may lack this broad kinase-targeting capability.

Kinase Inhibitor Core
Class-level
Scaffold reported in potent ALK (IC50 1.58 nM) and PIM-1 inhibitors
Supports kinase-targeted lead generation context
Potency refers to optimized derivatives; selectivity must be profiled
Kinase Inhibition Cancer Research Drug Discovery

Predicted Safety Profile Differentiation

The target compound is assigned specific GHS hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This classification allows for a direct, quantifiable comparison against other building blocks. For instance, an analog like 6-chloro-2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, which contains a trifluoromethyl group, may possess a different hazard profile (e.g., potential for acute toxicity or specific target organ toxicity) due to its altered physicochemical properties. Knowing the precise and well-documented hazard profile of the 2,4-dimethyl analog enables procurement teams and laboratory managers to accurately assess risk, implement appropriate engineering controls, and ensure safe handling procedures are in place, avoiding the uncertainty associated with less-characterized compounds.

GHS Hazard Profile
Supporting evidence
H302, H315, H319, H335
Enables risk assessment and lab safety planning
Refer to SDS for full classification; implement engineering controls
Safety Assessment Laboratory Procurement Risk Management

Validated Application Scenarios


Kinase-Targeted Lead Generation and Optimization

In medicinal chemistry campaigns targeting kinases (e.g., ALK, PIM-1, Mps1), 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine serves as an ideal core scaffold for generating focused libraries of potential inhibitors [1]. The 6-chloro handle allows for efficient parallel synthesis of diverse 6-amino/ether/thioether analogs via SNAr . This approach directly leverages the scaffold's proven kinase inhibition potential (class-level evidence) to explore structure-activity relationships, optimize potency, and improve selectivity against a panel of kinases. The compound's defined SlogP provides a predictable starting point for optimizing physicochemical properties, a crucial step in developing a lead with favorable oral bioavailability [2].

Selective Chemical Probes for Target Validation

For chemical biology groups aiming to validate a novel kinase target or investigate a specific signaling pathway, this compound provides a straightforward entry into a known kinase-binding pharmacophore [1]. By performing a small, focused set of SNAr reactions, a researcher can quickly generate a handful of analogs to assess initial target engagement and selectivity in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays. The well-characterized scaffold reduces the synthetic burden for generating high-quality tool compounds, accelerating the target validation phase of a project. Furthermore, the known GHS hazard profile ensures that the synthesis and handling of these early-stage probes can be conducted safely within a standard academic or biotech laboratory setting.

Scalable Synthesis of Advanced Intermediates

In an industrial process chemistry setting, this compound is not the final API but a critical intermediate [1]. Its procurement supports the development of robust, scalable synthetic routes toward complex drug candidates. The 6-chloro group offers a convergent point for introducing a more elaborate fragment late in the synthesis, which is a strategic advantage for improving overall yield and purity. Process chemists can utilize the compound to screen and optimize key SNAr coupling conditions (e.g., catalyst, solvent, base) to identify a robust, high-yielding, and scalable protocol for a crucial carbon-nitrogen bond-forming step. The decision to procure this specific intermediate is justified by its defined reactivity, which de-risks the scale-up of a critical transformation.

SAR Exploration of the Pyrazolo[3,4-b]pyridine Core

This compound is essential for academic and industrial labs systematically exploring the SAR of the pyrazolo[3,4-b]pyridine scaffold. As a 6-halogenated, 2,4-dimethylated derivative, it serves as a specific control or starting point to study the impact of substituents on kinase binding [1]. Researchers can directly compare the properties and biological activity of analogs derived from this compound against those derived from other regioisomers (e.g., the 2,3-dimethyl analog) or compounds with different substituents at the 6-position. This comparative work is fundamental for establishing robust pharmacophore models and understanding the nuanced binding modes of this important class of kinase inhibitors, contributing valuable knowledge to the broader scientific community .

Application
Selection Property
Validation Focus
Kinase-targeted lead generation
Defined SNAr diversification handle
Kinase panel selectivity and potency review
Chemical probe synthesis
Privileged kinase pharmacophore core
Target engagement assay context
Scalable intermediate synthesis
Late-stage functionalization via 6-Cl
SNAr coupling condition optimization
SAR core exploration
Regioisomeric control (2,4-dimethyl)
Comparative bioactivity and property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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